molecular formula C10H17NO3S B2764411 N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide CAS No. 2361655-63-0

N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide

Cat. No.: B2764411
CAS No.: 2361655-63-0
M. Wt: 231.31
InChI Key: MXLILKQWAJEPNW-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide is an organic compound that features a thian ring with a methyl group and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide typically involves the reaction of 4-methyl-1,1-dioxothiane with prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thianes depending on the nucleophile used.

Scientific Research Applications

N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methyl-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide: Unique due to its thian ring and prop-2-enamide group.

    This compound analogs: Compounds with similar structures but different substituents on the thian ring or prop-2-enamide group.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-3-9(12)11-8-10(2)4-6-15(13,14)7-5-10/h3H,1,4-8H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLILKQWAJEPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)CC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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